2,4-Dichloro-8-(4-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine
Description
Properties
Molecular Formula |
C13H9Cl2FN2O |
|---|---|
Molecular Weight |
299.12 g/mol |
IUPAC Name |
2,4-dichloro-8-(4-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine |
InChI |
InChI=1S/C13H9Cl2FN2O/c14-12-10-6-19-5-9(11(10)17-13(15)18-12)7-1-3-8(16)4-2-7/h1-4,9H,5-6H2 |
InChI Key |
AQONFDQPFZLULI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(CO1)C(=NC(=N2)Cl)Cl)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-8-(4-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine typically involves the coupling of 2,4-dichloro-5-fluoropyrimidine with appropriate substituents. One common method involves the reaction of 2,4-dichloro-5-fluoropyrimidine with mono-BOCylated meta-diaminobenzene under classical conditions . The reaction conditions often include the use of catalysts such as palladium (II) acetate and triphenylphosphine in the presence of a base like DIPEA .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-8-(4-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Conditions often involve the use of bases like sodium hydride or potassium carbonate.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of the compound.
Scientific Research Applications
2,4-Dichloro-8-(4-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated as a potential therapeutic agent for various diseases due to its pharmacological activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-8-(4-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine involves its interaction with specific molecular targets and pathways. The compound’s degree of lipophilicity allows it to diffuse easily into cells, where it can interact with enzymes and receptors . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
This section evaluates the target compound against structurally related pyrano/pyrimidine derivatives, focusing on substituent effects, physicochemical properties, and reported biological activities.
Substituent Variations on the Aromatic Ring
Table 1: Comparison of Halogen-Substituted Analogs
Key Observations :
Core Heterocycle Modifications
Table 2: Comparison of Pyrano/Pyrimidine Derivatives with Alternative Cores
Key Observations :
- Replacement of the pyrimidine ring with a pyridine (e.g., pyrano[4,3-b]pyridine in ) alters electronic properties and enables potent enzyme inhibition.
- Chromeno-pyrimidine hybrids (e.g., ) exhibit favorable drug-like properties but lack halogenation, reducing electrophilic reactivity.
Biological Activity
2,4-Dichloro-8-(4-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including anti-inflammatory and anticancer properties, as well as structure-activity relationships (SAR) relevant to its efficacy.
Chemical Structure and Properties
The compound features a pyrano-pyrimidine core with two chlorine atoms and a fluorophenyl group. Its molecular structure can be represented as follows:
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including this compound. The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process.
- In vitro Studies : The compound demonstrated significant inhibition of COX-2 with an IC50 value comparable to standard anti-inflammatory drugs like celecoxib. In a study comparing several pyrimidine derivatives, compounds structurally similar to this compound showed IC50 values around 0.04 μmol for COX-2 inhibition .
Anticancer Activity
The anticancer properties of this compound have been investigated in various cancer cell lines.
- Mechanism of Action : The compound appears to exert its effects through the inhibition of poly(ADP-ribose) polymerase (PARP) enzymes, which are involved in DNA repair mechanisms. This inhibition leads to increased sensitivity of cancer cells to chemotherapy agents.
- Case Studies : In a study involving breast cancer xenograft models with BRCA1 mutations, the compound showed promising results with an EC50 value of 0.3 nM for inhibiting cell proliferation .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by various substituents on its structure:
| Substituent | Effect on Activity |
|---|---|
| Chlorine at positions 2 and 4 | Enhances COX-2 inhibition |
| Fluorophenyl group | Increases binding affinity to PARP enzymes |
| Dihydro-pyrano moiety | Contributes to overall stability and bioavailability |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2,4-Dichloro-8-(4-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine, and how do reaction conditions influence regioselectivity?
- Methodology :
- Step 1 : Base the synthesis on multicomponent reactions (MCRs) using 4-fluorobenzaldehyde, urea derivatives, and chloro-substituted ketones. Catalytic acids (e.g., p-toluenesulfonic acid) improve cyclization efficiency .
- Step 2 : Optimize temperature (80–100°C) and solvent (ethanol or DMF) to enhance regioselectivity. For example, higher temperatures reduce byproducts from competing ring-opening reactions .
- Step 3 : Monitor reaction progress via TLC and HPLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How can spectroscopic techniques (NMR, HRMS) resolve structural ambiguities in this compound?
- Methodology :
- ¹H/¹³C NMR : Assign peaks using 2D NMR (COSY, HSQC). The 4-fluorophenyl group shows distinct aromatic splitting (e.g., doublets at δ 7.2–7.5 ppm), while pyrimidine protons appear as singlets due to symmetry .
- HRMS : Confirm molecular weight (e.g., calculated for C₁₃H₁₀Cl₂FN₃O: 329.02 g/mol) and isotopic patterns for Cl/F .
- X-ray crystallography : Resolve dihydro-pyrano ring conformation and substituent orientation (if crystals are obtainable) .
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Methodology :
- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact (H313/H333 warnings) .
- Waste disposal : Segregate halogenated waste and neutralize acidic byproducts before disposal .
- Storage : Store at –20°C in airtight containers to prevent hydrolysis of chloro groups .
Advanced Research Questions
Q. How does computational modeling predict the reactivity and drug-likeness of this compound?
- Methodology :
- DFT calculations : Use Gaussian09 to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO). The electron-withdrawing Cl/F groups lower LUMO energy, enhancing electrophilic reactivity .
- ADMET prediction : SwissADME or Schrodinger’s QikProp assesses oral bioavailability (e.g., logP ~2.5, TPSA ~65 Ų). High logP may limit solubility .
- Docking studies : Target kinases (e.g., EGFR) using AutoDock Vina. The pyrano-pyrimidine scaffold shows affinity for ATP-binding pockets .
Q. What experimental strategies address contradictions in reported biological activity data for this compound?
- Methodology :
- Bioassay standardization : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and controls (e.g., doxorubicin for IC₅₀ comparisons). Discrepancies in antibacterial activity (e.g., Baluja et al. vs. Huseynzada et al.) may arise from assay pH or bacterial strain differences .
- Dose-response curves : Perform triplicate experiments with nonlinear regression (GraphPad Prism) to validate EC₅₀ values .
- Metabolic stability : Use liver microsomes to assess if rapid degradation explains false-negative results in vivo .
Q. How can structural modifications enhance the compound’s pharmacokinetic profile while retaining bioactivity?
- Methodology :
- SAR studies :
- In vivo PK : Administer modified analogs to rodents; collect plasma for LC-MS analysis of half-life and AUC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
